

Mechanism of action of (-)-Erinacine E on neuronal cells

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Compound of Interest

Compound Name: (-)-Erinacine E

Cat. No.: B070010

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An In-depth Technical Guide on the Core Mechanism of Action of **(-)-Erinacine E** on Neuronal Cells

Abstract

(-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of *Hericium* species, has emerged as a compound of significant interest in neuroscience. Its mechanism of action on neuronal cells is multifaceted, primarily characterized by two distinct and potent activities: selective agonism of the kappa opioid receptor (KOR) and stimulation of Nerve Growth Factor (NGF) synthesis. These actions underpin its potential neurotrophic, neuroprotective, and analgesic properties. This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Primary Mechanism of Action: Kappa Opioid Receptor Agonism

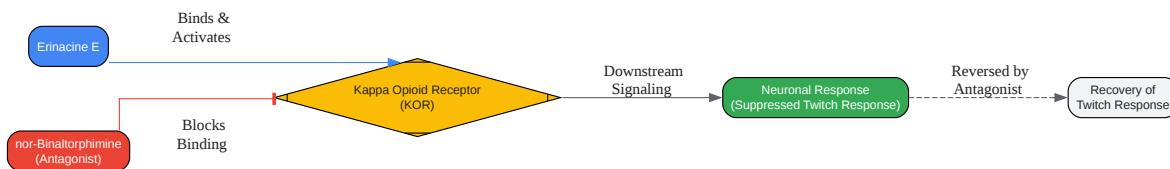
The most well-defined pharmacological action of **(-)-Erinacine E** is its function as a potent and highly selective agonist for the kappa opioid receptor (KOR).^{[1][2][3]} Unlike mu or delta opioid receptors, which are associated with euphoria and respiratory depression, KOR activation is linked to analgesia, dysphoria, and neuroprotective effects.^[4] The high selectivity of Erinacine E for the KOR suggests a favorable profile with a reduced risk of side effects associated with other opioid receptor subtypes.^{[1][2]}

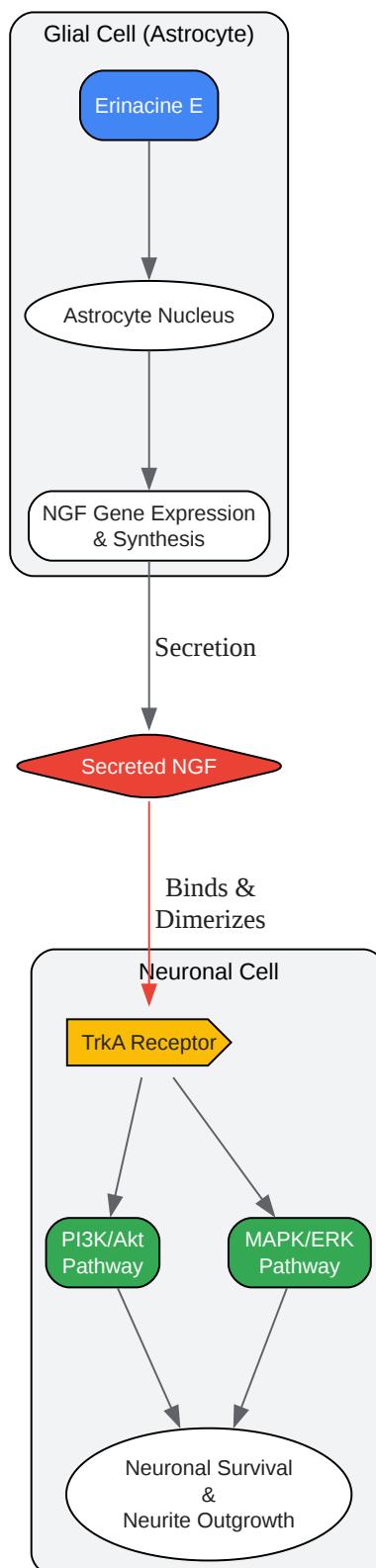
Data Presentation: Receptor Binding and Functional Activity

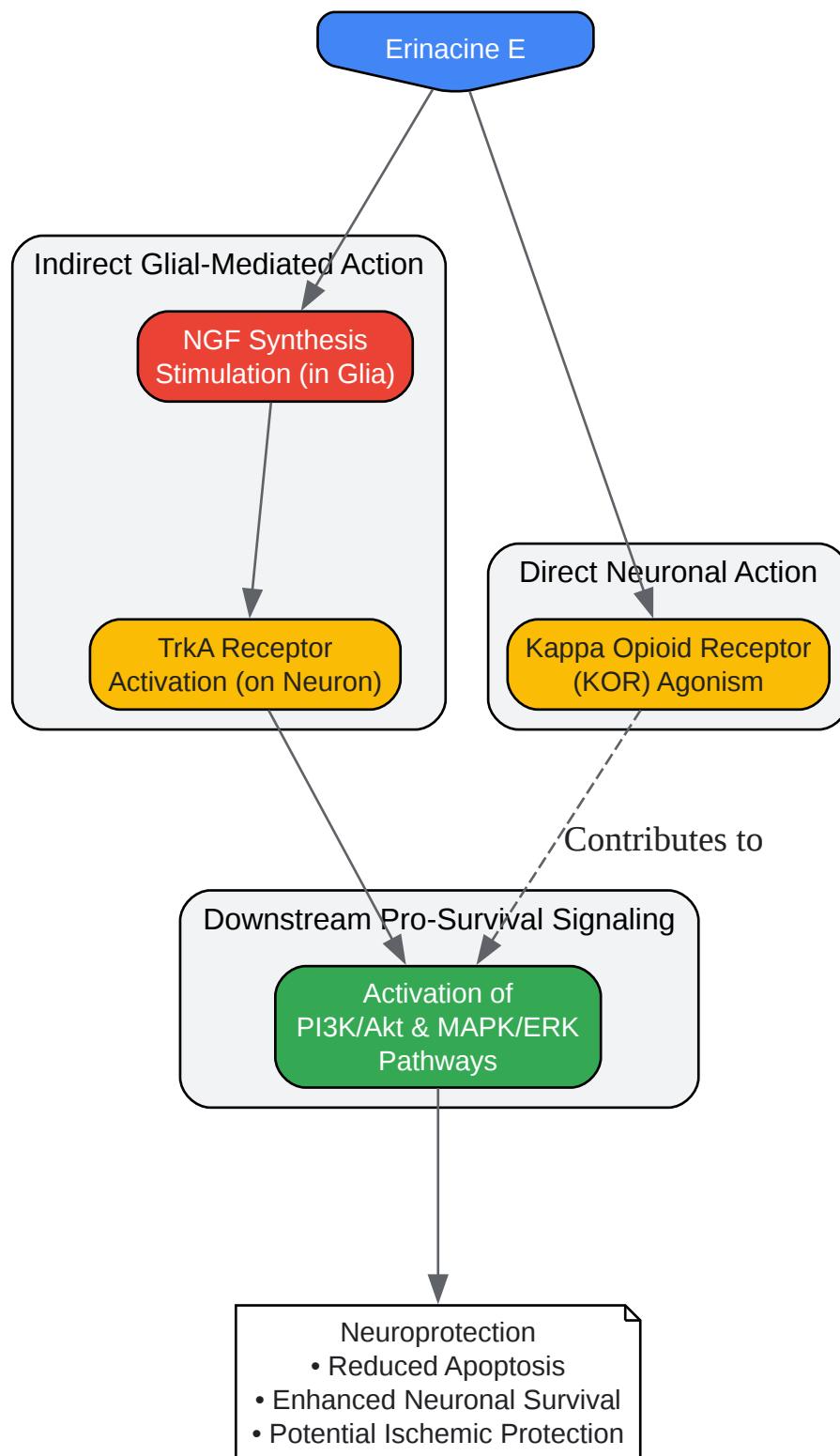
Quantitative analysis has established the specific binding affinity and functional potency of **(-)-Erinacine E** at opioid receptors. The data clearly demonstrates its selectivity for the KOR.

Parameter	Value	Receptor Subtype	Description	Source
IC ₅₀	0.8 μM	Kappa (κ)	The concentration required to inhibit 50% of radioligand binding, indicating high binding affinity.	[1][2]
IC ₅₀	>200 μM	Mu (μ)	Demonstrates negligible binding affinity.	[1][2]
IC ₅₀	>200 μM	Delta (δ)	Demonstrates negligible binding affinity.	[1][2]
ED ₅₀	14 μM	Kappa (κ)	The effective dose to produce 50% of the maximal response in a functional assay, confirming agonist activity.	[1][2]

Mandatory Visualization: KOR Agonism and Antagonism Workflow





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References

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